molecular formula C11H19NO B3273831 1-(2-Azaspiro[4.5]decan-2-yl)ethanone CAS No. 596122-15-5

1-(2-Azaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B3273831
CAS No.: 596122-15-5
M. Wt: 181.27 g/mol
InChI Key: FHFHJCMWCPQJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azaspiro[4.5]decan-2-yl)ethanone is a chemical compound with the molecular formula C11H19NO and a molecular weight of 181.27 g/mol. This compound is part of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single atom.

Preparation Methods

The synthesis of 1-(2-Azaspiro[4.5]decan-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis of similar spiro compounds has been reported using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine, with the reaction being carried out at room temperature.

Chemical Reactions Analysis

1-(2-Azaspiro[4.5]decan-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

1-(2-Azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . In biology and medicine, spiro compounds are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Additionally, this compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The spirocyclic structure of the compound allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(2-Azaspiro[4.5]decan-2-yl)ethanone can be compared with other spirocyclic compounds, such as 2-amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone While both compounds share a similar spirocyclic core, their functional groups and overall structures differ, leading to variations in their chemical reactivity and biological activities The uniqueness of 1-(2-Azaspiro[4

Properties

IUPAC Name

1-(2-azaspiro[4.5]decan-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO/c1-10(13)12-8-7-11(9-12)5-3-2-4-6-11/h2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFHJCMWCPQJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(C1)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Azaspiro[4.5]decan-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2-Azaspiro[4.5]decan-2-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Azaspiro[4.5]decan-2-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Azaspiro[4.5]decan-2-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(2-Azaspiro[4.5]decan-2-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(2-Azaspiro[4.5]decan-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.